![molecular formula C13H20ClNO2 B1397410 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-01-8](/img/structure/B1397410.png)
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with applications primarily in the field of medicinal chemistry. It's used as an intermediate in the synthesis of various pharmacologically active molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones has been achieved through the rearrangement of chlorinated pyrrolidin-2-ones, with potential applications in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Another study demonstrates the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, further highlighting the compound's versatility in medicinal chemistry applications (Bellesia et al., 2001).
Anti-inflammatory and Analgesic Potential
A significant application of derivatives of this compound is in the development of anti-inflammatory and analgesic agents. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, potentially synthesizable using derivatives of 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine, has shown promise as anti-inflammatory/analgesic agents. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, making them comparable to traditional drugs like indomethacin but with reduced side effects (Ikuta et al., 1987).
Role in Synthesizing New Fungal Metabolites
Additionally, the compound's derivatives have been used in synthesizing new fungal metabolites with anti-juvenile-hormone and insecticidal activity. This indicates its potential in the development of novel bioactive agents with applications in agriculture and pest control (Cantín et al., 1999).
Importance in Generating Novel Molecules
The compound's derivatives have also been part of research programs targeting novel molecules as potential anti-inflammatory agents. The synthesis of related molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the reported anti-inflammatory activity of structurally related compounds, further underscores its significance in medicinal chemistry (Moloney, 2001).
Propiedades
IUPAC Name |
3-[(2-methoxy-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(7-10)15-2)16-9-11-5-6-14-8-11;/h3-4,7,11,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHFOVALDLCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




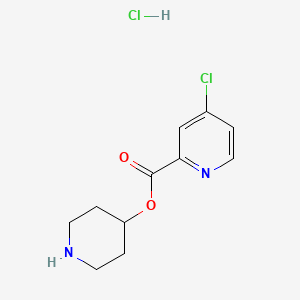

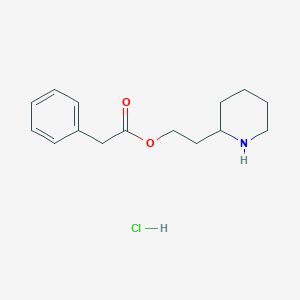

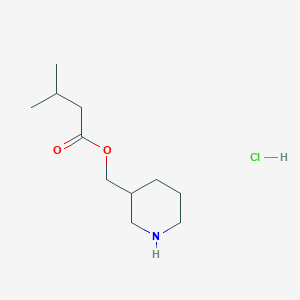
![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)
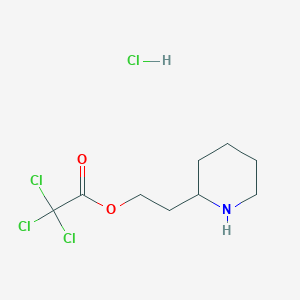
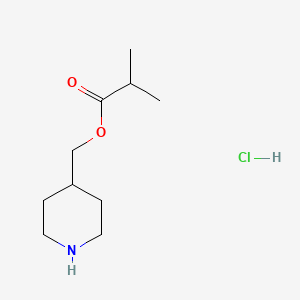
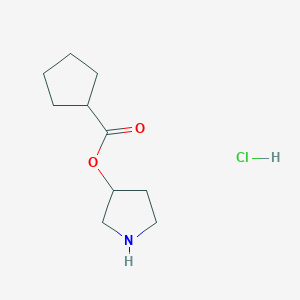
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)